![molecular formula C8H7ClN2O3S B12879533 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide typically involves the chloromethylation of benzo[d]oxazole followed by sulfonamide formation. One common method involves the reaction of benzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)benzo[d]oxazole is then reacted with sulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new chemical entities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxidized form of the compound .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical entities and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different cellular components, exerting its effects .
Comparación Con Compuestos Similares
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide can be compared with other similar compounds, such as:
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonamide group, resulting in different chemical and biological properties.
Benzo[d]oxazole-7-sulfonamide:
Other Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents exhibit a wide range of biological activities and applications.
The uniqueness of this compound lies in its combination of the chloromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H7ClN2O3S |
|---|---|
Peso molecular |
246.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H7ClN2O3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4H2,(H2,10,12,13) |
Clave InChI |
ZTHGSIXREIFFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


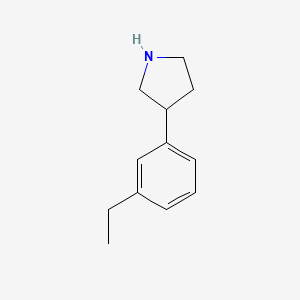
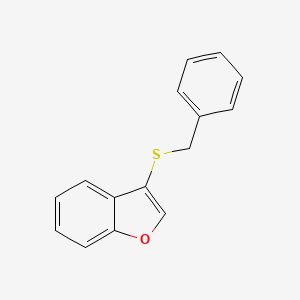
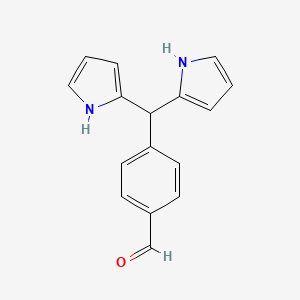

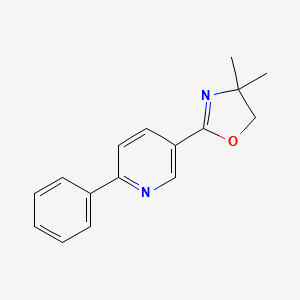
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)


acetic acid](/img/structure/B12879490.png)
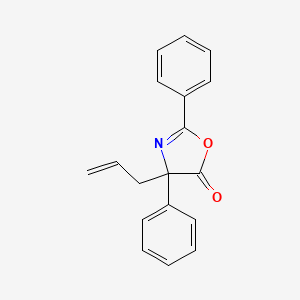


![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)

